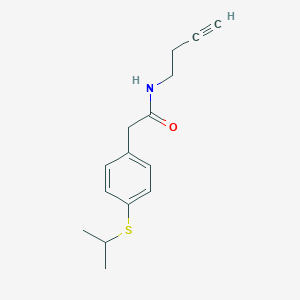

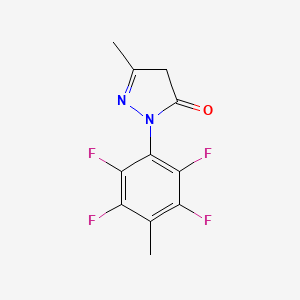

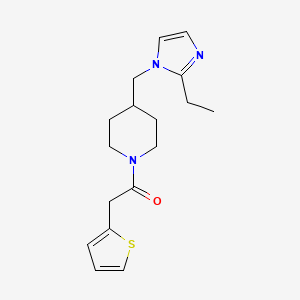

N-(but-3-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(but-3-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide, commonly known as compound X, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.

Aplicaciones Científicas De Investigación

Comparative Metabolism and Herbicide Research

Research on chloroacetamide herbicides and their metabolism in human and rat liver microsomes provides insight into the metabolic pathways and potential toxicological profiles of related compounds. Studies have identified key metabolic reactions and cytochrome P450 isoforms involved in the metabolism of chloroacetamide herbicides, which could have parallels in studying the metabolism of N-(but-3-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, as explored in the synthesis of intermediates for antimalarial drugs, demonstrates the versatility of acetylation reactions in pharmaceutical synthesis. This research, utilizing immobilized lipase for acetylation, underscores the importance of enzyme-catalyzed reactions in creating pharmacologically active compounds, potentially applicable to the synthesis or modification of this compound (Magadum & Yadav, 2018).

Anticancer Drug Design

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight the process of designing and evaluating potential anticancer drugs. This includes structural analysis, synthesis techniques, and in silico modeling to predict interactions with biological targets. Similar methodologies could be applied to investigate the anticancer potential of this compound (Sharma et al., 2018).

Kinetic Resolution in Drug Synthesis

The study on the enantioselective synthesis of building blocks for β-blocker atenolol using lipase catalysis provides insights into the importance of chirality and enantioselectivity in drug development. This research could be relevant for the development of enantiomerically pure forms of this compound, potentially impacting its pharmacological properties (Lund et al., 2016).

Electronic and Biological Interactions

Investigations into the electronic and biological interactions of related compounds, using computational methods and molecular docking, can provide valuable insights into the reactivity, stability, and potential biological activity of this compound. Studies that explore these aspects offer a foundation for understanding how such compounds interact at the molecular level and their potential applications in drug design (Bharathy et al., 2021).

Propiedades

IUPAC Name |

N-but-3-ynyl-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NOS/c1-4-5-10-16-15(17)11-13-6-8-14(9-7-13)18-12(2)3/h1,6-9,12H,5,10-11H2,2-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIWAVBEPHHYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)

![Pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2602001.png)

![2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2602005.png)

![N-(tert-butyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2602007.png)

![2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2602019.png)